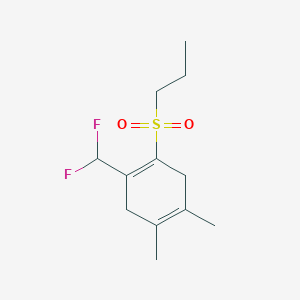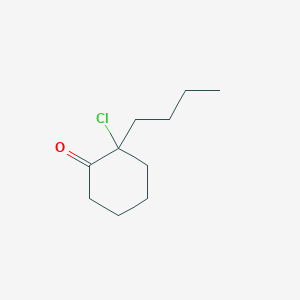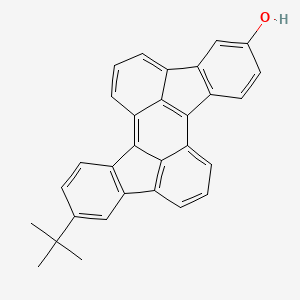
12-Tert-butylrubicen-5-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Tert-butylrubicen-5-OL: is a chemical compound known for its unique structure and properties. It belongs to the class of organic compounds known as rubicenes, which are polycyclic aromatic hydrocarbons. The presence of the tert-butyl group at the 12th position and a hydroxyl group at the 5th position makes this compound particularly interesting for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-Tert-butylrubicen-5-OL typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Friedel-Crafts alkylation of rubicene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 12-Tert-butylrubicen-5-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the aromatic system.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: 12-Tert-butylrubicen-5-OL is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study the interactions of polycyclic aromatic hydrocarbons with biological systems
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 12-Tert-butylrubicen-5-OL is primarily related to its ability to interact with other molecules through π-π stacking interactions and hydrogen bonding. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s behavior in various environments.
Comparaison Avec Des Composés Similaires
Rubicene: The parent compound without the tert-butyl and hydroxyl groups.
12-Tert-butylrubicene: Similar structure but lacks the hydroxyl group.
5-Hydroxyrubicene: Similar structure but lacks the tert-butyl group.
Uniqueness: 12-Tert-butylrubicen-5-OL is unique due to the presence of both the tert-butyl and hydroxyl groups, which impart distinct chemical and physical properties. The tert-butyl group provides steric hindrance, while the hydroxyl group allows for hydrogen bonding, making this compound versatile for various applications.
Propriétés
Numéro CAS |
313946-63-3 |
|---|---|
Formule moléculaire |
C30H22O |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
12-tert-butylrubicen-5-ol |
InChI |
InChI=1S/C30H22O/c1-30(2,3)16-10-12-20-24(14-16)18-6-4-8-22-26(18)28(20)23-9-5-7-19-25-15-17(31)11-13-21(25)29(22)27(19)23/h4-15,31H,1-3H3 |
Clé InChI |
XXBCVRZMQBTMRC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)C3=C4C=CC=C5C4=C(C6=C5C=C(C=C6)O)C7=CC=CC2=C73 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B14259220.png)
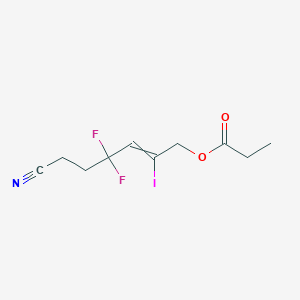
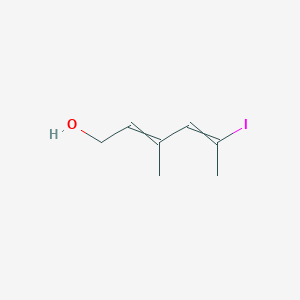

![1,1',1'',1'''-{1,2-Phenylenebis[(ethene-2,1-diyl)-4,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B14259248.png)
![Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]-](/img/structure/B14259250.png)
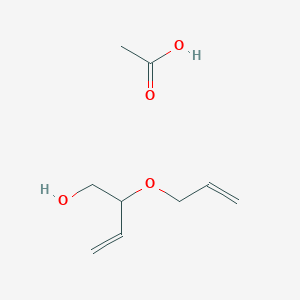
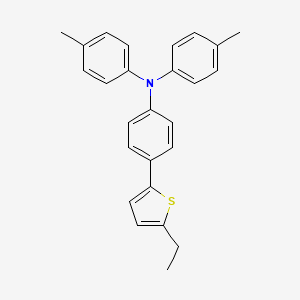
![3-[4-(Propan-2-yl)anilino]phenol](/img/structure/B14259283.png)
